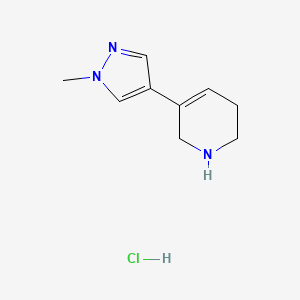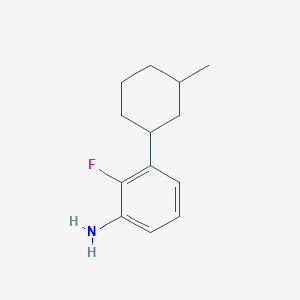![molecular formula C12H21BrO2 B13283756 4-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13283756.png)
4-([(2-Bromocyclohexyl)oxy]methyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([(2-Bromocyclohexyl)oxy]methyl)oxane is an organic compound with the molecular formula C₁₂H₂₁BrO₂ and a molecular weight of 277.20 g/mol . This compound is characterized by the presence of a bromocyclohexyl group attached to an oxane ring through a methylene bridge. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-([(2-Bromocyclohexyl)oxy]methyl)oxane typically involves the reaction of 2-bromocyclohexanol with oxane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-([(2-Bromocyclohexyl)oxy]methyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromocyclohexyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromocyclohexyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of cyclohexyl derivatives.
Scientific Research Applications
4-([(2-Bromocyclohexyl)oxy]methyl)oxane is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems, often involves this compound.
Mechanism of Action
The mechanism of action of 4-([(2-Bromocyclohexyl)oxy]methyl)oxane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromocyclohexyl group can participate in various binding interactions, while the oxane ring provides structural stability. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
4-([(2-Bromocyclohexyl)oxy]methyl)oxane can be compared with similar compounds such as:
4-([(2-Chlorocyclohexyl)oxy]methyl)oxane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-([(2-Fluorocyclohexyl)oxy]methyl)oxane: The presence of a fluorine atom imparts unique properties, including increased stability and different biological activity.
4-([(2-Iodocyclohexyl)oxy]methyl)oxane: The iodine atom provides distinct reactivity, particularly in substitution reactions.
These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H21BrO2 |
|---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
4-[(2-bromocyclohexyl)oxymethyl]oxane |
InChI |
InChI=1S/C12H21BrO2/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h10-12H,1-9H2 |
InChI Key |
SJAOPTOZUWNOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2CCOCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(3-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13283703.png)




![2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B13283760.png)
amine](/img/structure/B13283765.png)

![1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde](/img/structure/B13283776.png)


